molecular formula C12H12O5 B2622242 Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate CAS No. 74053-95-5

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate

Cat. No.: B2622242
CAS No.: 74053-95-5
M. Wt: 236.223
InChI Key: RCAKPXLGEPHHTG-UHFFFAOYSA-N
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Description

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is an organic compound that features a benzodioxine ring fused with a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with methyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A structurally similar compound with different functional groups.

    2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxine core but have different substituents.

Uniqueness

Methyl 3-(2,3-dihydro-1,4-benzodioxine-2-yl)-3-oxopropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAKPXLGEPHHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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